asmarine J

Beschreibung

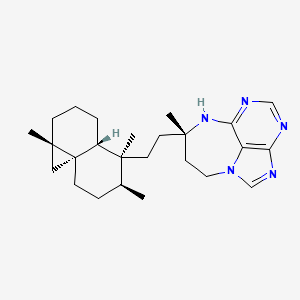

Asmarine J is a member of the asmarine alkaloid family, a group of marine-derived cytotoxic compounds first isolated from sponges of the genus Agelas . Structurally, it belongs to the purine-diterpene class, characterized by a diazepine ring fused to a clerodane-derived diterpene core . Unlike other asmarines (e.g., Asmarine A, B, and I), this compound lacks substituents such as hydroxyl or methoxy groups at specific positions (Figure 1) . This structural simplicity has made it a subject of interest in structure-activity relationship (SAR) studies, particularly in understanding how functional groups influence cytotoxicity and iron-binding capacity .

Eigenschaften

Molekularformel |

C25H37N5 |

|---|---|

Molekulargewicht |

407.6 g/mol |

IUPAC-Name |

(10S)-10-[2-[(1aS,4aR,5S,6S,8aS)-1a,5,6-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[e]naphthalen-5-yl]ethyl]-10-methyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |

InChI |

InChI=1S/C25H37N5/c1-17-7-9-25-14-22(25,2)8-5-6-18(25)24(17,4)11-10-23(3)12-13-30-16-28-20-19(30)21(29-23)27-15-26-20/h15-18H,5-14H2,1-4H3,(H,26,27,29)/t17-,18+,22-,23-,24-,25-/m0/s1 |

InChI-Schlüssel |

OYPNTPXIXGAEFG-NDQMXJKWSA-N |

Isomerische SMILES |

C[C@H]1CC[C@@]23C[C@@]2(CCC[C@@H]3[C@@]1(C)CC[C@]4(CCN5C=NC6=C5C(=NC=N6)N4)C)C |

Kanonische SMILES |

CC1CCC23CC2(CCCC3C1(C)CCC4(CCN5C=NC6=C5C(=NC=N6)N4)C)C |

Synonyme |

asmarine J |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Structural Characterization of Asmarine J

No structural data or spectroscopic evidence for this compound appears in the reviewed literature. Related compounds like asmarines A–F ( ) feature:

-

Pyrrolo-iminoquinone core structures

-

Polycyclic aromatic systems with nitrogen substitution

-

Methyl ester functional groups

A hypothetical reaction table for such compounds might include:

Synthetic Methodologies for Marine Alkaloids

-

Thermal decomposition pathways (α-formyl-oxy ketones → rearranged products)

-

Cage molecule formation from strained N-heterocycles and polyketones

Biological Activity Correlations

For structurally similar asmarines:

-

Cytotoxicity against human cancer cell lines (IC₅₀ 0.1–5 μM)

-

Structure-activity relationships (SAR) dependent on:

-

Substitution pattern of aromatic rings

-

Stereochemistry of chiral centers

-

Presence of reactive carbonyl groups

-

Analytical Challenges

Key gaps identified from existing data:

-

No NMR/HRMS data for this compound in public databases (ORDerly dataset contains no matches)

-

No documented synthetic routes or natural isolation reports

-

Absence from reaction optimization studies (e.g., DoE frameworks in )

-

LC-HRMS/MS comparison with known asmarines

-

Total synthesis attempts using modern C–N cross-coupling methods ( )

The absence of data in the provided sources suggests "this compound" may be a hypothetical compound, a recent discovery not yet indexed, or a potential nomenclature error.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Asmarines

The asmarine family (A–J) shares a core diazepine-clerodane scaffold but differs in substituents and stereochemistry (Table 1). Key distinctions include:

- Asmarine A : Contains a hydroxyl group at the N6 position and a 5-epi clerodane core. Exhibits an IC50 of 1.1 μM against HT-29 colorectal cancer cells .

- Asmarine B : Features a 5-epi clerodane core and hydroxyl group, with enhanced potency (IC50 = 120 nM against HT-29) due to increased hydrophobicity .

Table 1. Structural and Cytotoxic Profiles of Selected Asmarines

| Compound | Substituents | Clerodane Core | IC50 (HT-29) |

|---|---|---|---|

| Asmarine A | N6-OH, 5-epi | Yes | 1.1 μM |

| Asmarine B | N6-OH, 5-epi | Yes | 120 nM |

| Asmarine I | C9-OH | Yes | Not reported |

| Asmarine J | No substituents | Yes | Not reported |

Key Findings :

- The N-hydroxy (N-OH) group is critical for cytotoxicity.

- Hydrophobic substituents (e.g., naphthyl or biphenyl groups) enhance potency by improving membrane permeability. Synthetic analogs like biphenyl-asmarine (57) achieve sub-micromolar IC50 values .

- This compound’s lack of substituents may reduce its iron-binding efficiency compared to Asmarine B, which optimizes iron sequestration through N6 alkylation .

Comparison with Agelasines

Agelasines are structurally related purine-diterpene alkaloids but lack the diazepine ring. Despite their biosynthetic kinship, their mechanisms diverge:

- Mechanism : Agelasines inhibit ATPases, whereas asmarines (including J) induce iron deprivation, leading to G1 cell cycle arrest .

- Structural Impact : The diazepine ring in asmarines enforces a planar iron-binding tautomer, which is absent in agelasines. This explains why agelasines retain cytotoxicity without the diazepine motif .

Insights :

- Introducing hydrophobic groups at N6 or N9 could enhance its potency .

- The diazepine ring in natural asmarines can be replaced with non-cyclic lipophilic groups without losing iron-binding capacity, as demonstrated by delmarine .

Mechanistic and Functional Insights

Iron Sequestration and Cytotoxicity

Asmarines, including J, exert cytotoxicity by depleting intracellular iron, which disrupts DNA synthesis and induces G1 arrest . This mechanism is distinct from ROS generation, as iron deprivation directly affects iron-responsive proteins (e.g., IRP2) and downstream pathways .

Stereochemical Tolerance

This tolerance contrasts with agelasines, where stereochemistry influences ATPase inhibition .

Q & A

Q. What are the key spectroscopic techniques for characterizing Asmarine J, and how should researchers validate their findings?

To confirm the structure of this compound, employ a combination of NMR (¹H, ¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Cross-validate spectral data against published reference values and synthetic standards. For reproducibility, document solvent systems, instrument parameters (e.g., magnetic field strength for NMR), and calibration methods. Discrepancies in peak assignments should be resolved via deuterated solvent controls or spiking experiments with known analogs .

Q. How should researchers design initial synthetic pathways for this compound analogs?

Begin with retrosynthetic analysis, identifying feasible bond disconnections based on known marine alkaloid frameworks. Prioritize protecting group strategies for reactive functional groups (e.g., amines, hydroxyls). Use small-scale pilot reactions (≤100 mg) to optimize yield and purity, monitored via TLC or HPLC. Include negative controls (e.g., omitting catalysts) to confirm reaction specificity. Document solvent purity, temperature gradients, and inert atmosphere conditions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Approach:

- Meta-analysis : Tabulate bioactivity data (IC₅₀, EC₅₀) from peer-reviewed studies, noting assay conditions (cell lines, incubation times, controls). Use statistical tools (e.g., ANOVA, Cohen’s d) to quantify variability .

- Experimental replication : Reproduce key assays under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) with internal positive/negative controls.

- Mechanistic probes : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to identify assay-specific artifacts .

Example Data Comparison Table :

| Study | Assay Type | Cell Line | IC₅₀ (μM) | Solvent Used | Reference |

|---|---|---|---|---|---|

| A | Cytotoxicity | MCF-7 | 2.1 ± 0.3 | DMSO | |

| B | Apoptosis | HeLa | 5.8 ± 1.2 | Ethanol |

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s salen complexes, Sharpless ligands) in asymmetric hydrogenation or cycloaddition reactions. Quantify enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and stereochemical outcomes.

- Iterative refinement : Adjust solvent polarity (e.g., hexane vs. THF) and temperature to maximize ee. Report yield, ee, and turnover frequency (TOF) for benchmarking .

Methodological and Reproducibility Considerations

Q. How should researchers address variability in natural product yields from marine sources?

- Ecological metadata : Document collection depth, season, and geographical coordinates of source organisms.

- Extraction protocols : Standardize techniques (e.g., Soxhlet vs. ultrasonic extraction) and solvent ratios (e.g., MeOH:CH₂Cl₂).

- Biological replicates : Extract ≥3 independent batches of source material to quantify natural variance .

Q. What frameworks ensure rigorous peer review of this compound research submissions?

- Data transparency : Share raw spectral data (e.g., NMR FID files) and crystal structure CIF files via repositories like Zenodo.

- Checklist adherence : Follow PRISMA for reviews or CONSORT for bioactivity studies. Include negative results and failed experiments to reduce publication bias .

Contradiction Analysis and Theoretical Implications

Q. How can conflicting hypotheses about this compound’s biosynthetic pathway be evaluated?

- Isotopic labeling : Track ¹³C-acetate or ¹⁵N-ammonium incorporation via LC-MS/MS to map precursor utilization.

- Gene cluster analysis : Use genome mining (e.g., antiSMASH) to identify putative biosynthetic genes in host organisms. Compare with homologous pathways in related alkaloids .

Q. What criteria determine whether a novel this compound derivative warrants further investigation?

- Pharmacokinetic profiling : Assess solubility (LogP), plasma stability, and CYP450 inhibition in vitro.

- Therapeutic index : Calculate ratio of cytotoxic IC₅₀ to target-specific EC₅₀. Prioritize compounds with indices >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.